molecular formula C17H21ClN4O3S2 B10992527 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide

Cat. No.: B10992527
M. Wt: 429.0 g/mol
InChI Key: CRJLTGLNCWBVTA-UHFFFAOYSA-N
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Description

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide is a complex organic compound with a unique structure that includes a chlorinated benzamide core, a dioxido-thiazinan ring, and a thiadiazolylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting with the preparation of the chlorinated benzamide coreThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide stands out due to its additional thiadiazolylidene moiety. This unique feature enhances its potential for specific interactions and applications in various scientific fields .

Properties

Molecular Formula

C17H21ClN4O3S2

Molecular Weight

429.0 g/mol

IUPAC Name

4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C17H21ClN4O3S2/c1-11(2)9-15-20-21-17(26-15)19-16(23)12-5-6-13(18)14(10-12)22-7-3-4-8-27(22,24)25/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,19,21,23)

InChI Key

CRJLTGLNCWBVTA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O

Origin of Product

United States

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